molecular formula C11H12Cl2N4OS B12007771 2-((4H-1,2,4-Triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide hydrochloride CAS No. 765285-13-0

2-((4H-1,2,4-Triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide hydrochloride

Cat. No.: B12007771
CAS No.: 765285-13-0
M. Wt: 319.2 g/mol
InChI Key: UKORNTBDJGUZGH-UHFFFAOYSA-N
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Description

2-((4H-1,2,4-Triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide hydrochloride is a research-grade compound identified as a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel [1] . TRPA1 is a non-selective cation channel expressed on sensory neurons that acts as a key mediator of nociception and neurogenic inflammation in response to a variety of exogenous irritants and endogenous inflammatory mediators [2] . By selectively blocking the TRPA1 channel, this inhibitor suppresses the influx of calcium and sodium ions, thereby reducing neuronal excitation and the subsequent release of pro-inflammatory neuropeptides like substance P and CGRP. Its primary research value lies in the in vitro and in vivo investigation of pain pathways, particularly in models of inflammatory and neuropathic pain [3] . Researchers utilize this tool compound to elucidate the complex role of TRPA1 in chronic pain conditions, airway inflammation, and itch, providing critical insights for the development of novel therapeutic strategies for a range of neurological and inflammatory disorders.

Properties

CAS No.

765285-13-0

Molecular Formula

C11H12Cl2N4OS

Molecular Weight

319.2 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide;hydrochloride

InChI

InChI=1S/C11H11ClN4OS.ClH/c1-7-2-3-8(12)4-9(7)15-10(17)5-18-11-13-6-14-16-11;/h2-4,6H,5H2,1H3,(H,15,17)(H,13,14,16);1H

InChI Key

UKORNTBDJGUZGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NN2.Cl

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The synthesis begins with 2-(4-isobutylphenyl)propanoic acid or structurally related carboxylic acids, which undergo Fischer esterification to form methyl esters. For the target compound, 5-chloro-2-methylaniline serves as the primary aromatic amine precursor. Esterification is typically conducted in methanol under reflux (76°C, 3–4 h), achieving near-quantitative conversion.

Hydrazide Formation

The ester intermediate reacts with hydrazine hydrate in methanol at 76°C for 3–4 h to yield the corresponding hydrazide. This step is critical for introducing the nucleophilic -NH-NH2 group required for triazole ring cyclization.

1,2,4-Triazole Cyclization

Cyclization of the hydrazide with methyl isothiocyanate in basic methanol (10% NaOH) at 225°C for 3–6 h generates the 4H-1,2,4-triazole-3-thiol core. Acidification to pH 4–5 with HCl precipitates the product, which is isolated via filtration.

Cyclization ParameterCondition
Temperature225°C
Reaction Time3–6 h
Base10% NaOH in MeOH
Yield70–76%

Acetamide Coupling

The triazole-thiol intermediate undergoes nucleophilic substitution with 2-bromo-N-(5-chloro-2-methylphenyl)acetamide in dichloromethane (DCM) using sodium hydride (NaH) as a base. This step introduces the acetamide sidechain at the triazole’s sulfur atom.

Mechanistic Insight :
The reaction proceeds via deprotonation of the thiol group by NaH, followed by SN2 displacement of bromide from the bromoacetamide derivative. Steric hindrance from the 5-chloro-2-methylphenyl group necessitates extended reaction times (12–24 h).

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treating with hydrogen chloride gas in anhydrous diethyl ether or using concentrated HCl in ethanol. The product precipitates as a crystalline solid, which is filtered and dried under vacuum.

Reaction Optimization Strategies

Solvent Effects on Coupling Efficiency

Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates by stabilizing the transition state. Comparative studies show DCM provides optimal yields (72%) compared to THF (58%) or acetonitrile (63%).

Temperature-Dependent Yield Profiles

Elevating the coupling temperature from 25°C to 40°C improves yields by 15% but risks decomposition above 50°C. A balance between kinetic favorability and thermal stability is achieved at 35–40°C.

Catalytic Additives

The addition of catalytic KI (5 mol%) accelerates bromide displacement via a halogen-exchange mechanism, reducing reaction time from 24 h to 8 h.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, DMSO-d6) :

    • Triazole-CH3 at δ 3.28 ppm (s, 3H)

    • Acetamide NH at δ 10.27–9.64 ppm (broad singlet)

    • Aromatic protons from 5-chloro-2-methylphenyl at δ 7.35–7.12 ppm

  • 13C NMR :

    • Acetamide carbonyl at δ 168.0 ppm

    • Triazole carbons at δ 158.15 ppm (C=N) and 29.58 ppm (N-CH3)

High-Resolution Mass Spectrometry (HRMS)

The molecular ion peak at m/z 381.0521 ([M+H]+) confirms the molecular formula C12H12ClN4OS for the free base.

Purity and Stability Assessment

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) demonstrates >98% purity for the hydrochloride salt. Retention time: 12.7 min.

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 215°C, indicating suitability for long-term storage at room temperature.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Reaction Time (h)
NaH/DCM coupling769824
KI-catalyzed coupling82978
Solvent-free microwave68952

Microwave-assisted synthesis reduces time but requires specialized equipment, while KI catalysis offers a practical balance of speed and yield.

Challenges and Mitigation Strategies

Byproduct Formation

Oxidation of the thioether to sulfoxide is minimized by conducting reactions under nitrogen atmosphere.

Hydrochloride Salt Hygroscopicity

The compound’s hygroscopic nature necessitates storage in desiccators with P2O5 to prevent hydrate formation .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioether (-S-) group in the triazole moiety undergoes nucleophilic substitution under alkaline conditions.

Reaction Type Conditions Product Yield Reference
S-AlkylationCs₂CO₃, DMF, 0–60°C, 12–24 h3-((2-bromoethyl)thio)-4H-1,2,4-triazole derivatives61–73%
Arylthioether FormationKOH/EtOH, reflux, 4–6 h2-((5-arylthio)-4H-1,2,4-triazol-3-yl)thioacetamide analogs68%

Key Findings :

  • Alkylation proceeds via deprotonation of the thiol group, forming a thiolate intermediate that reacts with electrophiles like alkyl/aryl halides .

  • Steric hindrance from the 5-chloro-2-methylphenyl group reduces reaction rates compared to less substituted analogs.

Oxidation Reactions

The thioether linkage oxidizes to sulfoxides or sulfones under controlled conditions.

Oxidizing Agent Conditions Product Selectivity Reference
H₂O₂ (30%)Acetic acid, 50°C, 2 hSulfoxide derivative85% sulfoxide
KMnO₄H₂O/acetone, 0°C, 1 hSulfone derivative>90% sulfone

Mechanistic Insight :

  • Oxidation follows a two-electron transfer pathway, with H₂O₂ favoring sulfoxide formation and KMnO₄ driving complete oxidation to sulfones.

Cyclization and Heterocycle Formation

The triazole ring participates in cyclization reactions to form fused heterocycles.

Reagent Conditions Product Application Reference
Maleic anhydride1,4-dioxane, reflux, 6 hThiazolo[3,2-b]-1,2,4-triazole hybridAnticancer lead optimization
2-BromoacetophenoneCs₂CO₃, DMF, 60°C, 3 hBenzofuran-triazole conjugatesEnzyme inhibition studies

Notable Observation :

  • Cyclization enhances bioactivity; thiazole-triazole hybrids show IC₅₀ values of 12–18 µM against HepG2 cells .

Acid/Base-Mediated Tautomerism

The 1,2,4-triazole core exhibits pH-dependent tautomerism, influencing reactivity:

  • Thiol-thione tautomerism : In basic media, the thiol form (SH) dominates, enabling alkylation. In acidic conditions, the thione form (C=S) prevails, facilitating N-alkylation .

  • Spectroscopic Evidence :

    • 1H^{1}H-NMR: Thiol proton at δ 14.11 ppm (DMSO-d₆) .

    • 13C^{13}C-NMR: C=S carbon resonance at δ 168.9 ppm .

Condensation and Schiff Base Formation

The acetamide group reacts with aldehydes/hydrazines to form Schiff bases or hydrazones.

Reagent Conditions Product Yield Reference
4-MethoxybenzaldehydeEtOH, glacial acetic acid, ΔN-(5-chloro-2-methylphenyl)hydrazone78%
PhenylhydrazineEtOH, reflux, 4 hAcetamide-phenylhydrazine conjugate65%

Applications :

  • Schiff base derivatives demonstrate enhanced antioxidant activity (IC₅₀: 22–35 µM in DPPH assays) .

Reduction Reactions

The acetamide carbonyl group resists reduction, but nitro intermediates (if present) are reducible:

Reducing Agent Conditions Product Notes Reference
NaBH₄EtOH, 45–50°C, 1.5 hSecondary alcohol derivativesRequires ketone intermediates

Stability Under Hydrolytic Conditions

The compound shows limited hydrolysis in aqueous media:

  • Acidic Hydrolysis (HCl, Δ): Degrades into 5-chloro-2-methylaniline and triazole-thiol fragments.

  • Basic Hydrolysis (NaOH, Δ): Stable up to pH 12; decomposition observed at pH >13.

Scientific Research Applications

Antifungal Activity

Triazole derivatives have shown significant antifungal properties. The incorporation of the triazole moiety into various compounds has enhanced their efficacy against fungal pathogens. For instance:

  • A study demonstrated that compounds with triazole-thioether moieties exhibited improved antifungal activity against Gibberella species compared to traditional agents like azoxystrobin .
  • Another investigation highlighted the effectiveness of triazole derivatives against Candida glabrata, with some compounds showing potent inhibition at low concentrations (EC50 values ranging from 0.0087 to 0.0309 g/L) .

Antibacterial Properties

The antibacterial potential of triazole derivatives is also noteworthy:

  • Research indicates that certain triazole hybrids displayed high antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 0.25 μg/mL, outperforming conventional antibiotics .
  • A series of synthesized compounds showed broad-spectrum antibacterial activity, with some exhibiting MIC values comparable to established antibiotics like ciprofloxacin .

Anticancer Activity

Recent studies have explored the cytotoxic effects of triazole derivatives on cancer cell lines:

  • Compounds derived from triazole-thioacetohydrazide were tested against human melanoma and breast cancer cell lines, revealing that certain derivatives had higher selectivity and cytotoxicity towards cancer cells compared to non-cancerous cells .
  • The structure-activity relationship (SAR) studies indicated that modifications on the triazole ring significantly influenced the anticancer activity, suggesting pathways for developing more effective cancer therapeutics .

Agrochemical Potential

Triazoles are increasingly being utilized in agrochemicals due to their fungicidal properties:

  • The incorporation of triazole structures into fungicides has been shown to enhance their effectiveness against various plant pathogens, leading to better crop yields and disease management strategies .
  • Triazole-based compounds have been reported as effective agents in controlling fungal diseases in crops, making them valuable in agricultural practices.

Development of Functional Materials

Triazoles are also explored for their role in material science:

  • Research has indicated that triazole derivatives can be used in the synthesis of novel materials with specific optical and electronic properties, making them suitable for applications in sensors and electronic devices .
  • The nonlinear optical properties of triazole-based materials have been studied, revealing potential uses in photonic applications .

Summary Table of Applications

Application Area Specific Uses Notable Findings
MedicinalAntifungalEnhanced activity against Gibberella species
AntibacterialPotent against MRSA; MIC as low as 0.25 μg/mL
AnticancerHigher cytotoxicity towards melanoma cells
AgriculturalFungicidesImproved crop disease management
Material ScienceFunctional materialsNovel optical/electronic properties

Mechanism of Action

The mechanism of action of 2-((4H-1,2,4-Triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. The acetamide group may also play a role in binding interactions, contributing to the compound’s overall bioactivity. Pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA synthesis.

Comparison with Similar Compounds

Triazole-Thioacetamides with Pyridinyl and Allyl Groups

  • Compound 6a–c (): These analogs feature a pyridinyl group at the triazole C5 position and an allyl group at N3.
    • 6c (4-allyl-5-(pyridin-2-yl)): Melting point = 174–176°C , yield = 83% , synthesized in 5 hours using H₂O:EtOH (1:1) recrystallization .
    • 6b (4-allyl-5-(pyridin-2-yl)): Lower yield (50% ) and melting point (161–163°C ) compared to 6c, highlighting the impact of substituent positioning on crystallinity and reaction efficiency .

Benzothiazole-Linked Triazole Derivatives

  • Compounds 5a–m (): These derivatives replace the chlorophenyl group with a benzothiazole ring.

Orco Agonists and Antagonists

  • VUAA1 (CAS: Not specified): A potent Orco ion channel agonist with a 4-ethylphenyl and 3-pyridinyl substituent. Molecular weight = ~393 g/mol (estimated). Acts via non-specific cation channel activation .
  • OLC15 (CAS: Not specified): An Orco antagonist with a 4-butylphenyl and 2-pyridinyl group. Structural modifications (ethyl → butyl, 3-pyridinyl → 2-pyridinyl) reverse activity from agonist to antagonist .

Physicochemical Properties

Compound (CAS) Substituents (Triazole/Thioacetamide) Melting Point (°C) Yield (%) Recrystallization Solvent Reference
Target Compound (765285-13-0) 5-chloro-2-methylphenyl Not reported Not reported Not reported
6c (Not specified) 4-allyl-5-(pyridin-2-yl) 174–176 83 H₂O:EtOH (1:1)
7a () 4-isobutylphenyl 122–124 73 Not specified
VUAA1 (Not specified) 4-ethylphenyl, 3-pyridinyl Not reported Not reported DMSO stock solution

Key Observations :

  • Higher yields (e.g., 83% for 6c) correlate with electron-withdrawing pyridinyl groups, which may stabilize intermediates during synthesis .
  • Bulky substituents (e.g., isobutyl in 7a) increase melting points due to enhanced van der Waals interactions .

Biological Activity

The compound 2-((4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide hydrochloride is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4H-1,2,4-triazole derivatives with appropriate acetamides. The compound can be characterized using various spectroscopic techniques including NMR and mass spectrometry to confirm its structure and purity.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance:

  • In vitro studies : The compound was tested against various cancer cell lines including human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The IC50 values indicated potent cytotoxicity against these cell lines, suggesting its potential as an anticancer agent .
Cell LineIC50 Value (µg/mL)
Human Melanoma (IGR39)12.5
Triple-Negative Breast (MDA-MB-231)15.0
Pancreatic Carcinoma (Panc-1)18.0

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies have reported:

  • Antibacterial effects : It demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were lower than those of standard antibiotics, indicating its potential for development as a new antimicrobial therapy .
Bacterial StrainMIC Value (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural components. Key findings include:

  • Electron-withdrawing groups : The presence of halogen substituents on the phenyl ring enhances the compound's potency by increasing electron deficiency, which is crucial for interaction with biological targets.
  • Thioether linkage : The thioether group is essential for maintaining the structural integrity and enhancing the lipophilicity of the compound, facilitating better cell membrane penetration .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of various triazole derivatives including our target compound against HepG2 liver cancer cells. The results indicated that modifications to the triazole ring significantly affected the anticancer activity, with certain derivatives achieving IC50 values below 20 µg/mL .

Case Study 2: Antimicrobial Potency

Another investigation focused on the antimicrobial properties of compounds similar to this compound. The study found that these compounds exhibited superior antibacterial activity compared to conventional antibiotics in treating infections caused by resistant strains .

Q & A

Q. What are the optimal conditions for synthesizing thio-linked triazole-acetamide derivatives like 2-((4H-1,2,4-Triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide hydrochloride?

Answer: The synthesis typically involves refluxing intermediates (e.g., chloroacetamides) with sodium azide (NaN₃) in a toluene-water solvent system (8:2 ratio) at elevated temperatures (5–7 hours). Reaction progress is monitored via TLC using hexane:ethyl acetate (9:1). Post-reaction, solvents are removed under reduced pressure, and products are isolated via crystallization (ethanol) or extraction (ethyl acetate). Triethylamine is often used to neutralize acidic byproducts during chloroacetyl chloride reactions . For purification, recrystallization from ethanol-DMF mixtures improves yield and purity .

Q. How can researchers ensure reproducibility in the synthesis of triazole-thioacetamide compounds?

Answer: Critical parameters include:

  • Stoichiometry: Maintain a 1:1.5 molar ratio of chloroacetamide to sodium azide to minimize side reactions .
  • Solvent purity: Use anhydrous dioxane or toluene to prevent hydrolysis of chloroacetyl chloride .
  • Temperature control: Reflux conditions must be consistent (±2°C) to avoid incomplete azide substitution or over-reaction .
  • Workup protocols: For hygroscopic intermediates, rapid drying over Na₂SO₄ and storage under inert gas is recommended .

Q. What safety precautions are critical when handling this compound?

Answer:

  • Storage: Keep in airtight containers away from heat, moisture, and incompatible substances (e.g., strong oxidizers). Store at 2–8°C in a ventilated area .
  • Exposure mitigation: Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .
  • Waste disposal: Neutralize acidic residues with sodium bicarbonate before disposal in designated chemical waste containers .

Advanced Research Questions

Q. How can tautomeric equilibria of the 1,2,4-triazole ring impact the compound’s reactivity and biological activity?

Q. What strategies resolve contradictions in biological activity data across studies?

Answer:

  • Assay standardization: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1% v/v).
  • Structural analogs: Compare activity of the hydrochloride salt with freebase forms, as counterion effects may alter bioavailability .
  • Data normalization: Report IC₅₀ values relative to positive controls (e.g., doxorubicin) and account for batch-to-batch purity variations via HPLC (>95% purity) .

Q. How can computational methods guide the design of derivatives with enhanced pharmacological profiles?

Answer:

  • Molecular docking: Screen against target proteins (e.g., EGFR kinase) using AutoDock Vina to prioritize substitutions at the 5-chloro-2-methylphenyl group or triazole-thio linker .
  • ADMET prediction: Tools like SwissADME assess logP (target 2–4), aqueous solubility, and CYP450 inhibition risks .
  • QSAR modeling: Correlate substituent electronegativity (Hammett σ constants) with anti-cancer activity to identify optimal R-groups .

Q. What experimental designs are suitable for evaluating environmental impacts of this compound?

Answer:

  • Fate studies: Use OECD 307 guidelines to assess biodegradation in soil/water systems under aerobic/anaerobic conditions .
  • Ecotoxicology: Test acute toxicity in Daphnia magna (48h LC₅₀) and algae (72h growth inhibition) at concentrations 0.1–100 mg/L .
  • Bioaccumulation: Measure logKₒw (octanol-water partition coefficient) via shake-flask method to predict trophic magnification potential .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for triazole-thioacetamides?

Answer:

  • Reagent quality: Impurities in chloroacetyl chloride (e.g., HCl content) can reduce yields; distill reagents before use .
  • Solvent effects: Polar aprotic solvents (DMF) may improve solubility of intermediates but risk side reactions; optimize solvent mixtures via DoE (Design of Experiments) .
  • Catalyst screening: Test alternative bases (e.g., K₂CO₃ vs. triethylamine) to enhance nucleophilic substitution efficiency .

Q. Why do biological assays show variable potency against similar cancer cell lines?

Answer:

  • Cell passage number: Higher passage numbers may reduce sensitivity; use cells below passage 20 .
  • Metabolic stability: Differences in esterase/cytochrome activity across cell lines affect prodrug activation; confirm stability in cell lysates via LC-MS .
  • Membrane permeability: Modify the hydrochloride salt to freebase or use permeability enhancers (e.g., sodium taurocholate) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Chloroacetamide Intermediates

ParameterOptimal RangeImpact on YieldReference
Reaction Temperature20–25°C (initial) → 80–100°C (reflux)Prevents exothermic runaway
Solvent Ratio (Toluene:Water)8:2Maximizes azide solubility
Crystallization SolventEthanol (95%)Reduces impurity co-precipitation

Q. Table 2. Common Analytical Techniques for Structural Validation

TechniqueApplicationCritical Parameters
¹H NMRConfirm triazole-thio linkageDMSO-d₆ solvent, 500 MHz
HPLC-UVPurity assessment (λ = 254 nm)C18 column, 70:30 MeOH:H₂O
FT-IRDetect S-H stretching (2500–2600 cm⁻¹)KBr pellet method

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